molecular formula C11H14N2O3 B12122425 Morpholin-4-yl(pyridin-4-yl)acetic acid

Morpholin-4-yl(pyridin-4-yl)acetic acid

Cat. No.: B12122425
M. Wt: 222.24 g/mol
InChI Key: XFMSIIOAZPQSCT-UHFFFAOYSA-N
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Description

Morpholin-4-yl(pyridin-4-yl)acetic acid is a chemical compound that features a morpholine ring and a pyridine ring connected through an acetic acid moiety. This compound is of interest due to its unique structure, which combines the properties of both morpholine and pyridine, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(pyridin-4-yl)acetic acid typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method includes the use of ethyl bromoacetate as a starting material, which reacts with morpholine to form an intermediate. This intermediate is then reacted with a pyridine derivative to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Morpholin-4-yl(pyridin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholin-4-yl(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: Similar structure but lacks the pyridine ring.

    Pyridin-4-yl-acetic acid: Contains the pyridine ring but lacks the morpholine moiety.

    4-Morpholineacetyl chloride: A derivative used in the synthesis of Morpholin-4-yl(pyridin-4-yl)acetic acid.

Uniqueness

This compound is unique due to its combined morpholine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it more versatile compared to its individual components .

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMSIIOAZPQSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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